N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide
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Overview
Description
“N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide” is a chemical compound that is part of the quinazoline family . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound is part of the quinazoline family, which is an important pharmacophore considered as a privileged structure . The exact structure can be found in various chemical databases .
Scientific Research Applications
Antiallergic Agents
Research has identified compounds within the pyrazolopyridine family as potential antiallergic agents. For example, a study prepared a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, revealing significant antiallergic activity in rats, suggesting the relevance of pyrazolopyridine derivatives in developing clinically useful antiallergic medications (Honma et al., 1983).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential of these compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antifungal Activity
Derivatives of pyrazole-carboxamide have shown moderate antifungal activities against various phytopathogenic fungi, suggesting their use in developing new fungicides (Wu et al., 2012).
Microwave-assisted Synthesis for Antioxidant, Antitumor, and Antimicrobial Activities
Studies have explored the microwave-assisted synthesis of pyrazolopyridine derivatives, leading to compounds with significant antioxidant, antitumor, and antimicrobial activities, showcasing the potential of these compounds in various therapeutic applications (El‐Borai et al., 2013).
Uroselective Alpha 1-Adrenoceptor Antagonists
Research into N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides, including pyrazolopyridine derivatives, has identified compounds with significant affinity for alpha 1-adrenoceptor subtypes, suggesting their potential in treating conditions related to the human lower urinary tract (Elworthy et al., 1997).
Mechanism of Action
Target of Action
The primary target of N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide is the blood coagulation factor Xa . This compound is a highly potent, selective, and efficacious inhibitor of factor Xa .
Mode of Action
This compound interacts with factor Xa by binding to it with high affinity . This binding inhibits the activity of factor Xa, which plays a crucial role in the coagulation cascade .
Biochemical Pathways
The inhibition of factor Xa by this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a decrease in thrombin generation and ultimately prevents the formation of blood clots .
Pharmacokinetics
It is described as an orally bioavailable compound , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticoagulant activity. By inhibiting factor Xa, it prevents the formation of blood clots, which can be beneficial in conditions where there is a risk of thrombosis, such as venous thromboembolism .
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-12(21)17-15-14-11(10-7-5-4-6-8-10)9-13(22)18-16(14)20(2)19-15/h4-8,11H,3,9H2,1-2H3,(H,18,22)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJKAPAOZQGARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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